molecular formula C9H19NO B1432438 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol CAS No. 1512285-97-0

2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol

Cat. No. B1432438
CAS RN: 1512285-97-0
M. Wt: 157.25 g/mol
InChI Key: SOHAWBMOFPPYDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol, also known as MPB, is a chiral tertiary alcohol that has been used in various scientific research studies. This compound is synthesized through a multi-step process and has been found to have potential applications in the field of medicinal chemistry.

Scientific Research Applications

2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol: A Comprehensive Analysis

Pharmaceutical Research: The pyrrolidine scaffold is a common feature in many pharmaceutical compounds due to its versatility and biological activity. For instance, pyrrolidine derivatives have been studied as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), which is involved in autoimmune diseases . The compound’s structure could potentially be modified to enhance its activity or specificity for certain biological targets.

Material Science: Compounds with pyrrolidine groups can be used in material science for the synthesis of complex molecules or materials with specific properties. Their unique structure allows for the creation of polymers or other materials with desired characteristics such as flexibility, durability, or conductivity.

Chemical Synthesis: In chemical synthesis, 2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol can serve as a building block for more complex molecules. Its reactive hydroxyl group makes it a candidate for various chemical reactions, potentially leading to new compounds with pharmaceutical or industrial applications.

Enzyme Inhibition Studies: The structure of this compound suggests potential use in enzyme inhibition studies. For example, pyrrolidine derivatives have been explored for their urease inhibitory activities, which is significant in the treatment of diseases caused by urease-producing bacteria .

properties

IUPAC Name

2-methyl-4-pyrrolidin-1-ylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-9(2,11)5-8-10-6-3-4-7-10/h11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHAWBMOFPPYDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN1CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(pyrrolidin-1-yl)butan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.